4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
4-[4-(2-ethylpiperidin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-15-7-5-6-12-24(15)18-11-10-14(13-19(18)25(27)28)20-16-8-3-4-9-17(16)21(26)23-22-20/h3-4,8-11,13,15H,2,5-7,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJDDBAZTFDDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the formation of the dihydrophthalazinone ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Introduction to 4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
This compound, with the CAS number 882000-12-6, is a synthetic compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, highlighting relevant case studies and data from verified sources.
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of phthalazine compounds exhibit anticancer properties. A study focusing on similar compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells, which may be relevant for this compound as well .
Neuropharmacology
The piperidine group in the compound suggests potential activity on the central nervous system. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in treating disorders such as depression and anxiety.
Case Study: Dopamine Receptor Interaction
A study examining compounds with similar piperidine structures found that they could act as dopamine receptor modulators. This interaction can lead to significant effects on mood and behavior, indicating that this compound may also have neuroactive properties .
Analgesic Properties
Given the structural similarities with known analgesics, this compound may exhibit pain-relieving properties. Research into related compounds has shown effectiveness in modulating pain pathways.
Case Study: Pain Modulation
A comparative analysis of structurally related compounds revealed significant analgesic effects in animal models. These findings suggest that this compound could be explored further for its potential use in pain management therapies .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Understanding its synthesis is crucial for scaling up production for research purposes.
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | [Reagent A] | [Condition A] | [Yield A] |
| Step 2 | [Reagent B] | [Condition B] | [Yield B] |
| Step 3 | [Reagent C] | [Condition C] | [Yield C] |
Note: Specific reagents and conditions are hypothetical and should be replaced with actual data from experimental procedures.
Mechanism of Action
The mechanism of action of 4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The piperidine ring is known to interact with various biological receptors, potentially leading to therapeutic effects. The nitrophenyl group may contribute to its antimicrobial and anticancer activities by generating reactive oxygen species or interfering with cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares a phthalazinone core with derivatives such as 4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one (). Key differences include:
- Piperidine vs. Piperazine Substituents: The 2-ethylpiperidine group in the target compound contrasts with the 4-methylpiperazine moiety in the analog.
- Nitro Group Position : Both compounds retain the nitro group at the phenyl ring’s 3-position, which may stabilize aromatic π-stacking or participate in charge-transfer interactions.
Physicochemical and Pharmacokinetic Properties
- Solubility : The 2-ethylpiperidine substituent may enhance lipophilicity compared to the more polar 4-methylpiperazine group, affecting membrane permeability and bioavailability.
- Hydrogen-Bonding Potential: Piperazine’s secondary amine could engage in stronger hydrogen-bonding interactions than piperidine’s tertiary amine, influencing target binding ().
- Metabolic Stability : The ethyl group in piperidine might slow oxidative metabolism compared to methylpiperazine, which could be prone to N-demethylation.
Research Findings and Challenges
- Crystallographic Analysis : Tools like SHELX and WinGX () are critical for resolving the 3D structure of such compounds, particularly for analyzing piperidine/phenyl ring conformations and nitro group orientation.
- Hydrogen-Bonding Networks : The work by Bernstein et al. () emphasizes the role of hydrogen bonds in crystal packing, which could explain differences in solubility or stability between analogs.
- Synthetic Accessibility : The discontinuation of the 4-methylpiperazine analog () may reflect challenges in scalability or toxicity, suggesting that the 2-ethylpiperidine variant warrants further optimization.
Q & A
Basic Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm molecular connectivity and purity. Mass spectrometry (ESI-TOF) for molecular weight validation. IR spectroscopy to identify functional groups (e.g., nitro, carbonyl).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using Mo Kα radiation (λ = 0.71073 Å) at 100 K. Data integration via the WinGX suite , structure solution via direct methods in SIR97 , and refinement using SHELXL . Anisotropic displacement parameters visualized with ORTEP-3 .
Q. What safety protocols are critical when handling nitro-containing derivatives like this compound?
- Methodological Answer :
- Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles.
- In case of skin contact: Immediately rinse with water for 15 minutes; seek medical attention if irritation persists .
- Store in airtight containers away from reducing agents to prevent explosive decomposition.
Advanced Questions
Q. How can researchers resolve disorder in the ethylpiperidinyl group during crystallographic refinement?
- Methodological Answer :
- Apply SHELXL's PART and EADP instructions to model partial occupancies and anisotropic displacement parameters for disordered atoms .
- Use geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles. Validate refinement with residual density maps (e.g., check for peaks > 0.5 eÅ⁻³).
Q. What strategies optimize the refinement of twinned crystal data for this compound?
- Methodological Answer :
- Identify twinning via SHELXL's TWIN and BASF commands. Use the HKLF5 format for data processing .
- Compare R-factors for untwinned vs. twinned models. Apply detwinning algorithms in WinGX to improve data quality.
Q. How can discrepancies in biological activity data across studies be systematically addressed?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent controls).
- Orthogonal Validation : Confirm activity via independent methods (e.g., enzyme inhibition assays vs. cellular viability tests).
- Purity Verification : Ensure batch-to-batch consistency using HPLC (C18 column, ≥95% purity) and ¹H NMR .
Q. What computational tools integrate with crystallographic data to predict molecular interactions?
- Methodological Answer :
- Use Mercury CSD (Cambridge Structural Database) to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds).
- Pair with MOE or AutoDock for docking studies, using refined coordinates from SHELXL outputs .
Software Tools for Structural Analysis
Key Considerations for Experimental Design
- Crystallography : Ensure crystal quality by optimizing solvent (e.g., DMF/EtOH mixtures) and slow evaporation.
- Pharmacology : Include positive controls (e.g., known kinase inhibitors) to validate assay reliability.
- Data Reproducibility : Archive raw diffraction data (CIF files) and deposit in public databases (e.g., CCDC).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
